molecular formula C8H8O2 B8586748 2,3-Dihydrobenzofuran-2-ol

2,3-Dihydrobenzofuran-2-ol

Cat. No.: B8586748
M. Wt: 136.15 g/mol
InChI Key: WDZLZKSUBSXWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-2-ol (CAS 53737-94-3) is a heterocyclic compound of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol, serves as a versatile scaffold for constructing complex organic molecules . The dihydrobenzofuran core is an integral structural motif found in a vast range of biologically active natural products and pharmaceuticals . Researchers value this scaffold for its application in developing novel therapeutic agents. Compounds based on the 2,3-dihydrobenzofuran structure have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-malarial, anti-HIV, hepatoprotective, and antifungal properties . Furthermore, this core structure is found in potent anti-inflammatory agents and serves as a precursor for compounds investigated as cytotoxic agents, anti-leishmaniasis treatments, and α2-adrenoceptor antagonists . Its synthetic utility is underscored by its role in transition-metal-catalyzed reactions, including those using rhodium, palladium, and copper catalysts, which enable efficient, high-yield construction of molecularly complex frameworks under mild conditions . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-2-ol

InChI

InChI=1S/C8H8O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,8-9H,5H2

InChI Key

WDZLZKSUBSXWID-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dihydrobenzofurans

Transition Metal-Catalyzed Approaches

Palladium catalysis stands at the forefront of modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. In the context of 2,3-dihydrobenzofuran (B1216630) synthesis, palladium catalysts have been instrumental in forging key carbon-carbon and carbon-oxygen bonds with high levels of chemo-, regio-, and stereoselectivity.

Palladium-Catalyzed Reactions

A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed for the efficient synthesis of chiral substituted 2,3-dihydrobenzofurans. This methodology provides excellent regio- and enantiocontrol, demonstrating high functional group tolerance and scalability. The reaction proceeds via a cascade mechanism, initiated by an intermolecular Heck reaction, followed by an intramolecular Tsuji-Trost reaction. The choice of a specific phosphine (B1218219) ligand, TY-Phos, is crucial for achieving high enantioselectivity.

This transformation has been successfully applied to the synthesis of optically pure natural products, such as (R)-tremetone and fomannoxin, highlighting its synthetic utility.

Table 1: Selected Examples of Pd-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

Entry o-Bromophenol 1,3-Diene Yield (%) ee (%)
1 Phenol (B47542), 2-bromo- 1,3-Butadiene 85 95
2 Phenol, 2-bromo-4-methyl- Isoprene 82 96

Data sourced from illustrative examples of the methodology.

An efficient method for the synthesis of optically active 2,3-dihydrobenzofurans involves a palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. This reaction furnishes 2,3-dihydrobenzofurans bearing an alkyl iodide group, which can be a handle for further synthetic transformations. The key to this transformation is the generation of a C(sp³)–Pd–I complex, which undergoes reductive elimination to form the C-I bond and regenerate the Pd(0) catalyst.

The use of chiral ligands allows for the enantioselective construction of the dihydrobenzofuran ring system. This methodology has also been successfully applied to the synthesis of other heterocyclic systems like indolines and chromanes.

Palladium-catalyzed [4+1] annulation of 4-vinylbenzodioxinones with sulfur ylides provides a diastereoselective route to various dihydrobenzofuran derivatives in moderate to high yields. This reaction proceeds through the formation of a π-allylpalladium zwitterionic intermediate from the 4-vinylbenzodioxinone, which then reacts with the sulfur ylide in a [4+1] cycloaddition manner. The reaction generally exhibits excellent diastereoselectivity.

The substrate scope is broad, tolerating both electron-donating and electron-withdrawing substituents on the benzodioxinone ring. The scalability of this reaction and the potential for further derivatization of the products underscore its synthetic utility.

Table 2: Diastereoselective Synthesis of Dihydrobenzofurans via [4+1] Annulation

Entry 4-Vinylbenzodioxinone Substituent Sulfur Ylide Yield (%) Diastereomeric Ratio (dr)
1 H Dimethylsulfoxonium methylide 92 >20:1
2 6-Me Dimethylsulfoxonium methylide 88 >20:1

Data represents typical yields and selectivities observed in this reaction.

A direct approach to the synthesis of dihydrobenzofurans involves the palladium-catalyzed intramolecular coupling of unactivated C(sp³)–H and C(sp²)–H bonds. This strategy represents a highly atom-economical and efficient method for ring construction. The reaction is typically directed by a functional group, such as an oxime, which facilitates the activation of the aryl C(sp²)–H bond. Subsequent cleavage of a proximate alkyl C(sp³)–H bond leads to the formation of a C(sp²),C(sp³)-palladacycle intermediate, which upon reductive elimination, affords the dihydrobenzofuran product. This methodology has also been extended to the synthesis of indanes.

A thorough review of the scientific literature did not yield a specific palladium-catalyzed methodology for the direct intermolecular coupling of 2-iodophenols with acrylic esters to afford 2,3-dihydrobenzofuran-2-carboxylates. While palladium-catalyzed reactions of phenols and haloaromatics with various coupling partners are well-established, this particular transformation appears to be an area with potential for future research and development.

Rhodium-Catalyzed Reactions

Rhodium catalysis has emerged as a powerful tool for the synthesis of 2,3-dihydrobenzofurans, offering unique pathways through C–H activation and annulation strategies. These methods provide access to a diverse range of substituted dihydrobenzofurans with high efficiency and selectivity.

C–H Activation/[3+2] Annulation Strategies

A significant advancement in the synthesis of dihydrobenzofurans involves the rhodium(III)-catalyzed C–H activation of N-phenoxyacetamides followed by a [3+2] annulation with various coupling partners. This approach utilizes the N-phenoxyacetamide as a directing group to facilitate the ortho-C–H functionalization.

One notable strategy employs 1,3-dienes as the coupling partner in a redox-neutral carbooxygenation process. organic-chemistry.orgacs.orgnih.gov This reaction demonstrates good substrate and functional group compatibility, allowing for the synthesis of a variety of substituted 2,3-dihydrobenzofurans. organic-chemistry.org Mechanistic studies suggest a process involving a reversible and rapid C–H metalation to form a rhodacycle intermediate, followed by regioselective alkene insertion and oxidative addition. organic-chemistry.org Furthermore, preliminary explorations into an asymmetric variant of this reaction using chiral rhodium(III) catalysts have shown promise, highlighting the potential for enantioselective synthesis. organic-chemistry.orgsciengine.com

Alkynyloxiranes have also been successfully utilized as effective coupling partners in Cp*Rh(III)-catalyzed C–H functionalization reactions with N-aryloxyamides. acs.orgnih.gov This redox-neutral annulation provides access to highly functionalized 2,3-dihydrobenzofurans that feature an exocyclic E-allylic alcohol and a tetrasubstituted carbon center. acs.org This method is distinguished by its broad substrate scope and mild reaction conditions. acs.org

In a different approach, propargyl carbonates have been used in a rhodium(III)-catalyzed coupling reaction with N-phenoxyacetamides to yield 3-alkylidene dihydrobenzofuran derivatives. acs.org This transformation proceeds via a C–H functionalization/cascade cyclization pathway and is characterized by its redox-neutral nature and the formation of three new bonds under mild conditions. acs.org

Catalyst SystemCoupling PartnerKey Features
Rh(III)1,3-DienesRedox-neutral, good functional group tolerance, potential for asymmetry. organic-chemistry.orgacs.orgnih.gov
Cp*Rh(III)AlkynyloxiranesRedox-neutral, synthesis of highly functionalized products with an exocyclic allylic alcohol. acs.orgnih.gov
Rh(III)Propargyl CarbonatesRedox-neutral, cascade cyclization, formation of 3-alkylidene derivatives. acs.org
Chemodivergent Synthesis via C–H and C–C Bond Activation

Rhodium catalysis also enables the chemodivergent synthesis of different structural motifs from the same starting materials by tuning the reaction conditions. For instance, the reaction of N-phenoxyacetamides and 1,3-diynes can be directed towards either the synthesis of tetrasubstituted 1,3-enynes through a C–H alkenylation/directing group migration cascade or towards alkynylated benzofurans via a [3+2] annulation. rsc.org This highlights the versatility of rhodium catalysis in selectively activating C–H or C–C bonds to achieve divergent synthetic outcomes.

Another example involves the Rh(III)-catalyzed redox-neutral C–H/C-C activation of N-aryloxyacetamides with 1-alkynylcyclobutanols. This cascade [3+2] annulation and ring-opening reaction provides an efficient and regioselective route to benzofuran (B130515) derivatives. researchgate.net

[3+2] Annulation of Diazo Compounds with Cyclic Alkenes and Dihydrofurans

The rhodium-catalyzed [3+2] annulation of diazo compounds represents another effective strategy for constructing the 2,3-dihydrobenzofuran core. An efficient Rh(III)-catalyzed C–H functionalization and tandem annulation of cis-stilbene (B147466) acids with 2-diazo-1,3-diketones has been developed. rsc.org This reaction demonstrates the utility of a carboxylic acid as a directing group and leads to the formation of 6,7-dihydrobenzofuran-4(5H)-ones when using alicyclic diazocarbonyls. rsc.org

Copper-Catalyzed Reactions

While the prompt focuses on rhodium and nickel, it is worth noting that copper catalysis also plays a role in the synthesis of related structures, which can be precursors or analogues to 2,3-dihydrobenzofuran-2-ol.

Nickel-Catalyzed Approaches

Nickel catalysis offers a cost-effective and versatile alternative for the synthesis of 2,3-dihydrobenzofurans. While the provided search results are limited in detailing specific nickel-catalyzed approaches for this compound, this section would generally cover methodologies such as cross-coupling reactions or reductive cyclizations. For instance, a nickel-catalyzed intramolecular cyclization of a 2-halophenoxy derivative bearing an appropriate side chain could be a viable route. These reactions often benefit from the unique reactivity of nickel catalysts, which can differ from that of palladium or other precious metals.

Iron-Catalyzed Transformations

Iron, being an abundant and non-toxic metal, has garnered significant attention as a catalyst in organic synthesis.

Claisen Rearrangement of Allyl Aryl Ethers

An iron-catalyzed method for the facile generation of dihydrobenzofurans via the Claisen rearrangement of allyl aryl ethers has been reported by Sakate and colleagues in 2018. This transformation typically involves a tandem process where the allyl aryl ether first undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form an ortho-allyl phenol intermediate. This intermediate then undergoes an intramolecular hydroaryloxylation (cyclization) to yield the final 2,3-dihydrobenzofuran product. The use of an iron catalyst facilitates this cascade reaction under milder conditions than traditional thermal methods.

Dual Catalysis Protocols for 2,3-Dihydrobenzofuran Synthesis

A dual catalysis protocol using both iron and copper has been developed for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethanols. This one-pot, two-step process, described by Henry, Sutherland, and coworkers, involves an initial iron(III)-catalyzed iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular C–O bond formation. rsc.org

The first step utilizes iron(III) triflimide as a catalyst for a highly regioselective iodination of the electron-rich aromatic ring of the phenylethanol substrate. rsc.org The subsequent addition of a copper(I) catalyst, a ligand such as 1,10-phenanthroline, and a base promotes the intramolecular N- or O-arylation, leading to the cyclized product. This method is effective for creating both dihydrobenzofurans and their nitrogen-containing analogues, indolines. rsc.org

Table 2. Iron/Copper Dual Catalysis for Dihydrobenzofuran Synthesis rsc.org
SubstrateProductYield (%)
3-Methoxyphenylethan-2'-ol2,3-Dihydro-5-methoxybenzofuran72
3,4-Dimethoxyphenylethan-2'-ol2,3-Dihydro-5,6-dimethoxybenzofuran75
3,5-Dimethoxyphenylethan-2'-ol2,3-Dihydro-5,7-dimethoxybenzofuran68
4-Methyl-3-methoxyphenylethan-2'-ol2,3-Dihydro-5-methoxy-6-methylbenzofuran70

Ruthenium-Catalyzed Photochemical Synthesis

A robust photocatalytic method for the synthesis of dihydrobenzofurans has been developed, employing an oxidative [3+2] cycloaddition of phenols and alkenes. uchicago.edunih.gov This reaction is activated by visible light and utilizes a ruthenium-based photocatalyst, enabling the use of a benign terminal oxidant. uchicago.edunih.gov

The reaction typically uses tris(2,2'-bipyrazyl)ruthenium(II), [Ru(bpz)₃]²⁺, as the photocatalyst, which is a stronger oxidizing agent than the more common [Ru(bpy)₃]²⁺. uchicago.edu Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) serves as an effective and easily handled terminal oxidant, producing innocuous inorganic byproducts. uchicago.edunih.gov The mechanism involves the single-electron oxidation of the phenol substrate by the photoexcited ruthenium catalyst. The resulting phenoxyl radical cation intermediate is then trapped by an electron-rich alkene, such as a styrene (B11656) derivative, to initiate the [3+2] cycloaddition, ultimately forming the dihydrobenzofuran ring system. uchicago.edu This method is particularly effective for electron-rich phenols bearing alkoxy substituents. uchicago.edu

Table 3. Ruthenium-Catalyzed Photochemical [3+2] Cycloaddition uchicago.edu
Phenol SubstrateAlkene SubstrateYield (%)
p-Methoxyphenoltrans-Anethole75
Sesamoltrans-Anethole85
4-tert-Butyl-2-methoxyphenoltrans-Anethole71
p-Methoxyphenol1,1-Diphenylethylene80
SesamolStyrene65

Iridium-Catalyzed Intramolecular Cycloaddition

Iridium catalysis provides a powerful route for the enantioselective synthesis of 2,3-dihydrobenzofurans through intramolecular C-H activation. One prominent example is the hydroarylation of m-allyloxyphenyl ketones. In this reaction, a cationic iridium complex coordinated with a chiral bisphosphine ligand efficiently catalyzes the 5-exo-cyclization.

The ketone's carbonyl group acts as an effective directing group for the activation of an ortho C-H bond of the phenyl ring, which then adds across the tethered allyl group. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as (S,S)-QuinoxP* have proven effective. Researchers also found that the addition of a scavenger olefin, like 4-methoxystyrene, can significantly improve the yield and reduce the reaction time by preventing catalyst deactivation. This method is applicable to a broad range of m-cinnamyloxyphenyl ketones, affording 3-substituted dihydrobenzofurans in high yields and excellent enantioselectivity.

Table 4. Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation
Substrate (R group on ketone)LigandYield (%)Enantiomeric Excess (ee, %)
Methyl(R)-binap6764
Methyl(R)-segphos8873
Methyl(R)-difluorphos9284
Methyl(S,S)-QuinoxP9592
Ethyl(S,S)-QuinoxP9291
Cyclopropyl(S,S)-QuinoxP*9190

Transition Metal-Free Protocols

Growing environmental concerns have spurred the development of synthetic routes to 2,3-dihydrobenzofurans that avoid the use of transition metals. These protocols often rely on organocatalysis, photocatalysis without metal catalysts, or catalyst-free conditions.

One notable example is the Brønsted acid-catalyzed [4+1] annulation. In this approach, a catalyst such as trifluoromethanesulfonic acid (TfOH) promotes the reaction between p-quinone methides and α-aryl diazoacetates to afford 2,3-dihydrobenzofuran derivatives containing a quaternary carbon center.

Visible-light-mediated synthesis offers another metal-free avenue. For instance, the reaction between diazo compounds and substituted para-quinones can be achieved under blue LED irradiation in the presence of a base like cesium carbonate. This reaction proceeds via an O-H insertion followed by cyclization to yield 2,3-disubstituted dihydrobenzofurans.

Completely catalyst-free methods have also been established. One such protocol involves the reaction of substituted salicylaldehydes with a sulfoxonium ylide in dichloromethane. This reaction proceeds in high yields without the need for any catalyst, offering a green and efficient pathway to the dihydrobenzofuran scaffold. Another catalyst-free approach is the [3+2] cyclization of unsaturated imines with iodine-substituted phenols in the presence of a base. These examples highlight the diverse and innovative strategies being employed to construct the dihydrobenzofuran nucleus without relying on transition metal catalysts.

Brønsted Acid-Mediated Syntheses

Brønsted acids are effective catalysts for various cyclization reactions leading to the formation of the 2,3-dihydrobenzofuran skeleton. These methods often proceed through the activation of a phenolic hydroxyl group, facilitating intramolecular attack by a tethered nucleophile.

Polyphosphoric acid (PPA) serves as a powerful dehydrating agent and Brønsted acid catalyst for the synthesis of carbonyl-containing dihydrobenzofurans from ortho-allyl or ortho-prenyl phenols. This method involves the activation of the phenolic oxygen atom by PPA, which facilitates an intramolecular cyclization.

The proposed mechanism begins with the generation of a phosphorylated adduct by the reaction of the substituted phenol with PPA at elevated temperatures. This phosphorylation activates the phenolic oxygen, leading to a disruption of electron stability. The subsequent intramolecular nucleophilic attack of the alkene onto the aromatic ring results in the formation of the dihydrobenzofuran ring system. This transformation has been shown to be effective for a variety of substrates, affording the corresponding products in good to excellent yields. For instance, heating o-allylphenols with PPA in dimethylformamide (DMF) has been reported as an optimized condition for this cyclization.

Table 1: PPA-Mediated Cyclization of Ortho-Allyl/Prenyl Phenols

EntrySubstrateProductYield (%)
1Carbonyl-containing ortho-allylphenolCarbonyl-containing 2,3-dihydrobenzofuranGood to Excellent
2Carbonyl-containing ortho-prenylphenolCarbonyl-containing 2,3-dihydrobenzopyranGood to Excellent

Note: Specific yield percentages vary depending on the exact substrate structure and reaction conditions.

A highly efficient, metal-free methodology for constructing polysubstituted 2,3-dihydrobenzofurans involves the trifluoromethanesulfonic acid (TfOH)-catalyzed [4+1] annulation of p-quinone methides (p-QMs) with α-aryl diazoacetates. organic-chemistry.orgnih.gov This approach is notable for its operational simplicity, broad substrate scope, and excellent functional group compatibility, providing access to dihydrobenzofurans with a quaternary carbon center at the C2 position. organic-chemistry.orgresearchgate.net

The reaction is catalyzed by the readily accessible and stable Brønsted acid TfOH under mild conditions. organic-chemistry.org The proposed mechanism involves a cascade process initiated by the protonation of the p-quinone methide. nih.gov This is followed by an intermolecular Michael addition of the diazoacetate and a subsequent intramolecular substitution to form the dihydrobenzofuran ring. nih.gov This protocol stands out as an environmentally friendly method for the assembly of diverse and highly functionalized 2,3-dihydrobenzofurans. organic-chemistry.orgnih.gov

Table 2: TfOH-Catalyzed [4+1] Annulation of p-Quinone Methides

Entryp-Quinone Methide Substituentα-Aryl Diazoacetate SubstituentProductYield (%)
1HPhenyl2-Aryl-2-carboalkoxy-2,3-dihydrobenzofuranHigh
2AlkylSubstituted Phenyl2-Aryl-2-carboalkoxy-2,3-dihydrobenzofuranHigh
3ArylNaphthyl2-Aryl-2-carboalkoxy-2,3-dihydrobenzofuranHigh

Note: This table represents the general scope; specific yields are consistently high across a wide range of substrates as reported in the literature.

While condensation reactions are a staple in heterocyclic synthesis, specific literature detailing the direct catalyzed condensation of phenols with 2-oxo-carboxylic acids to form 2,3-dihydrobenzofurans is not extensively covered in prominent research. Methodologies involving the condensation of phenols with other carbonyl compounds, such as ninhydrin, have been developed for the synthesis of benzofuran derivatives, but the specific use of 2-oxo-carboxylic acids for the targeted synthesis of the 2,3-dihydrobenzofuran core is less commonly reported.

Radical-Involving Methodologies

Radical cyclizations offer a powerful alternative for the synthesis of 2,3-dihydrobenzofurans. These reactions typically involve the generation of an aryl radical from a suitable precursor, which then undergoes an intramolecular cyclization onto a tethered alkene.

Generally, an aryl radical with an ortho-substituent containing a double bond in the 5,6-position undergoes a rapid and regioselective 5-exo-trig cyclization. rsc.org The aryl radical can be generated from various precursors, such as aryl halides, using radical initiators like AIBN with organotin reagents (e.g., Bu₃SnH). rsc.org More contemporary methods utilize visible-light photoredox catalysis to generate the necessary radical species under milder conditions. For example, aryldiazonium salts derived from o-allyloxy anilines have been used as precursors for aryl radicals in visible-light-induced intramolecular carbodi(tri)fluoromethylthiolation of the tethered alkene, leading to functionalized 2,3-dihydrobenzofurans. Another approach involves a cascade reaction initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, which generate carbon-centered radical species that lead to the formation of the dihydrobenzofuran ring.

Oxidative Cyclization Reactions

Oxidative cyclization represents a significant class of reactions for synthesizing 2,3-dihydrobenzofurans, often involving the formation of a carbon-oxygen bond under oxidative conditions.

A metal-free synthetic route for obtaining dihydrobenzofuran derivatives involves the treatment of alkenyl-substituted phenols with sodium halides in the presence of potassium persulfate (K₂S₂O₈) as a promoter. This method provides an economical and effective pathway for the intramolecular haloetherification of non-functionalized olefins. The reaction, typically conducted in a solvent like acetonitrile (B52724), converts 2-allyl phenols into the corresponding 3-halomethyl-2,3-dihydrobenzofurans in good to excellent yields. The process is believed to proceed via a radical mechanism initiated by the persulfate, leading to the formation of a halogen radical which then participates in the cyclization cascade.

Photocatalytic Oxidative Cycloaddition of Phenols with Olefins

A robust method for the synthesis of 2,3-dihydrobenzofurans involves the photocatalytic oxidative [3+2] cycloaddition of phenols and alkenes. nih.govnih.gov This approach is particularly valuable for the modular synthesis of a diverse range of dihydrobenzofuran natural products. nih.gov The reaction is enabled by visible light-activated transition metal photocatalysis, which allows for the use of ammonium persulfate as a benign and easy-to-handle terminal oxidant. nih.govnih.gov

The proposed mechanism for this transformation begins with the photoexcitation of a ruthenium-based photocatalyst, which then oxidizes a phenol to its corresponding radical cation. Further oxidation generates a resonance-stabilized phenoxonium cation. This electrophilic intermediate is then trapped by an electron-rich olefin in a [3+2] cycloaddition to furnish the 2,3-dihydrobenzofuran product. nih.gov This method exhibits broad substrate scope, accommodating a variety of electron-rich phenols and styrenes. nih.gov

EntryPhenol SubstrateOlefin SubstrateYield (%)
14-Methoxyphenol4-Methoxystyrene85
24-(Benzyloxy)phenol4-Methoxystyrene78
34-Allyloxyphenol4-Methoxystyrene75
4Sesamol4-Methoxystyrene91
54-Methoxyphenol4-(tert-Butyldimethylsilyloxy)styrene82

Photoinduced Cascade Reactions of 2-Allylphenol (B1664045) Derivatives

A light-driven, metal-free protocol has been developed for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives under mild conditions. nih.govresearchgate.net This process is initiated by the photochemical activity of allyl-functionalized phenolate anions, which are generated in situ through the deprotonation of the corresponding phenols. nih.govresearchgate.net The reaction proceeds rapidly, with reaction times as short as 35 minutes, and provides a wide range of densely functionalized products in moderate to good yields. nih.gov

The proposed reaction pathway involves a cascade process that begins with the photoexcitation of the phenolate anion. This is followed by an atom transfer radical addition (ATRA) and a subsequent intramolecular nucleophilic substitution (S­­N) to afford the 2,3-dihydrobenzofuran product. nih.govresearchgate.net Mechanistic studies have provided evidence for the formation of carbon-centered radical species during the reaction. nih.gov

Entry2-Allylphenol DerivativeAlkyl HalideYield (%)Reaction Time (min)
12-AllylphenolEthyl 2-bromo-2-phenylacetate6935
22-Allyl-4-methoxyphenolEthyl 2-bromo-2-phenylacetate6545
32-Allyl-4-chlorophenolEthyl 2-bromo-2-phenylacetate5860
42-Allylphenol2-Bromo-1-phenylethan-1-one6240
52-AllylphenolN-Phenyl-2-bromoacetamide5550

NHC-Catalyzed Organocatalytic Approaches to Benzofuran-3(2H)-ones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of synthetic transformations, including the synthesis of benzofuran-3(2H)-ones. lscollege.ac.inwikipedia.org One notable application is the NHC-catalyzed intramolecular Stetter reaction, which provides access to 2,2-disubstituted benzofuran-3(2H)-ones containing a fully substituted quaternary stereogenic center. lscollege.ac.in This method capitalizes on the unique ability of NHCs to induce umpolung reactivity, enabling the 1,4-addition of an aldehyde to an electron-deficient olefin. lscollege.ac.in While this specific methodology leads to the formation of benzofuran-3(2H)-ones, it is a significant approach for the construction of the core dihydrobenzofuran ring system.

Paterno–Buchi Reaction ([2+2] Cycloaddition) for C3-Substituted Dihydrobenzofurans

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that results in the formation of a four-membered oxetane (B1205548) ring. cambridgescholars.comyoutube.com This reaction is named after Emanuele Paternò and George Büchi, who were instrumental in establishing its utility. cambridgescholars.com The reaction proceeds through the photoexcitation of the carbonyl compound, which then adds to the ground-state alkene. cambridgescholars.com While the Paternò–Büchi reaction is a well-established method for synthesizing oxetanes, its direct application for the synthesis of C3-substituted 2,3-dihydrobenzofurans is not extensively documented. However, the reaction has been studied with substrates such as furan (B31954) and 2,3-dihydrofuran. researchgate.netlscollege.ac.in In the case of 2,3-dihydrofuran, the reaction with benzaldehyde (B42025) yields an oxetane adduct. nih.gov It is conceivable that such oxetanes could serve as intermediates that undergo subsequent rearrangement to form 2,3-dihydrobenzofuran derivatives, but this is not a direct outcome of the Paternò–Büchi reaction itself.

Lewis and Brønsted Acid Co-Catalyzed Syntheses (e.g., 1,6-enynes and nitriles)

A novel synthetic route to 3-enamide-substituted dihydrobenzofurans has been developed through a Lewis and Brønsted acid-mediated electrophilic addition cyclization/amidation reaction of 1,6-enynes with nitriles. This transformation is characterized by its high atom economy and chemoselectivity, allowing for the construction of both a C-C and a C-N bond in a single step. The proposed mechanism involves the addition of a Brønsted acid to the enyne, which initiates an intramolecular cyclization to form a cationic intermediate. This intermediate is then trapped by a nitrile, which acts as a nucleophile, to yield the final product.

Benzotriazole-Mediated Rearrangements

An efficient route to 2,3-dihydrobenzofuran-2-ones has been developed utilizing a benzotriazole-mediated rearrangement. The synthesis commences with the reaction of 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles to form 2-(1-benzotriazolylalkoxy)benzophenones. Treatment of these intermediates with a strong base, such as lithium diisopropylamide (LDA), leads to the formation of 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols. Subsequent rearrangement of these dihydrobenzofuran-3-ols, promoted by a Lewis acid like zinc bromide, affords 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones in moderate to good yields.

Entry2-Hydroxybenzophenone Derivative1-(1-Chloroalkyl)benzotriazoleRearranged Product Yield (%)
12-Hydroxybenzophenone1-(1-Chloroethyl)benzotriazole70
22-Hydroxy-4-methoxybenzophenone1-(1-Chloroethyl)benzotriazole65
32-Hydroxybenzophenone1-(1-Chloropropyl)benzotriazole68
42-Hydroxy-4-chlorobenzophenone1-(1-Chloropropyl)benzotriazole62
52-Hydroxybenzophenone1-(Chlorobenzyl)benzotriazole55

Oxidation of Flavanones for 2,3-Dihydrobenzofuran-3-carboxylate

The oxidation of flavanones using hypervalent iodine reagents, such as phenyliodonium (B1259483) diacetate, can lead to the formation of 2,3-dihydrobenzofuran derivatives, among other products like flavones and isoflavones. cambridgescholars.com This oxidative method is regioselective and its outcome is dependent on the substitution pattern present on the aromatic rings of the starting flavanone (B1672756). cambridgescholars.com This approach provides a pathway to functionalized 2,3-dihydrobenzofurans directly from readily available flavonoid precursors. The reaction mechanism is thought to involve an oxidative rearrangement of the flavanone skeleton.

Specific Synthetic Strategies for this compound

The synthesis of the specific this compound framework can be achieved through several targeted routes, distinct from the more general syntheses of the dihydrobenzofuran scaffold.

General Synthetic Routes for this compound

Key methodologies for the preparation of this compound involve cyclization reactions starting from phenolic precursors.

From Sodium Phenate and Ethylene (B1197577) Chlorohydrin : A foundational method involves the reaction of sodium phenate with ethylene chlorohydrin. This process is typically facilitated by catalysts such as copper chloride and ferric chloride. The reaction mixture is refluxed, followed by necessary separation and purification steps to isolate the final this compound product. evitachem.com

Ruthenium Trichloride (B1173362) Catalysis : Transition metal catalysis offers another pathway. Using ruthenium trichloride (RuCl₃) or its hydrate (B1144303) as a catalyst, various organic substrates can be converted to the target compound. This synthetic sequence often incorporates steps like oxidation, reduction, protection, and the final cyclization to form the dihydrobenzofuran ring with the hydroxyl group at the C-2 position. evitachem.com

Photoinduced Cascade Reactions : A modern, metal-free approach utilizes the photochemical activity of 2-allylphenol derivatives. nih.gov In this method, the corresponding phenolate anion is generated in situ and, upon irradiation with light, initiates a cascade reaction with an appropriate radical precursor. This leads to the formation of a range of functionalized 2,3-dihydrobenzofurans. nih.gov While this method produces a substituted scaffold, it represents a versatile entry to the core structure.

Mechanism of Action for Reactions Involving this compound

The mechanisms underpinning the synthesis of 2,3-dihydrobenzofurans are crucial for understanding and optimizing these transformations.

A plausible mechanism for the formation of chalcogenyl-2,3-dihydrobenzofurans under visible light involves several key steps. mdpi.com A proposed pathway for a photoinduced cascade reaction involves a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (Sₙ) process. nih.gov The reaction is initiated by the photochemical activity of phenolate anions, which can directly photoreduce radical precursors or form photoactive electron-donor-acceptor (EDA) complexes. nih.gov Mechanistic studies provide evidence for the photochemical formation of carbon-centered radical species in these transformations. nih.gov

In transition metal-catalyzed reactions, such as those involving rhodium, the mechanism often involves the generation of an oxonium ylide intermediate. For instance, a carbene species generated from a diazo compound can undergo intramolecular cyclization with a hydroxyl group to form the oxonium ylide. nih.gov This reactive intermediate can then proceed through various pathways, such as an aldol-type addition, to yield the final product. nih.gov

Stereoselective and Enantioselective Syntheses of Dihydrobenzofurans

Controlling the stereochemistry during the synthesis of dihydrobenzofurans is of paramount importance, leading to the development of numerous sophisticated strategies.

Strategies for Chiral 2,3-Dihydrobenzofuran Derivatives

Achieving high enantioselectivity in the synthesis of 2,3-dihydrobenzofuran derivatives has been a significant focus, with several catalytic systems demonstrating remarkable success.

Biocatalysis : An innovative biocatalytic strategy employs engineered myoglobins for the highly diastereo- and enantioselective cyclopropanation of benzofurans. This method can produce stereochemically rich 2,3-dihydrobenzofurans with exceptionally high enantiopurity (>99.9% de and ee) and in high yields. rochester.edu

Asymmetric [3+2] Cycloadditions : Organocatalytic and metal-catalyzed [3+2] cycloaddition reactions are powerful tools for constructing chiral dihydrobenzofuran frameworks. acs.orgresearchgate.net Chiral phosphoric acids have been used to catalyze the asymmetric annulation of quinone monoimines with various partners, yielding highly functionalized products with excellent stereoselectivities. acs.orgnih.gov Similarly, copper-catalyzed [3+2] cycloadditions between quinone esters and styrene derivatives, using a SPDO ligand, provide 2-aryl-2,3-dihydrobenzofuran scaffolds with up to 99% ee. researchgate.netacs.org

Palladium-Catalyzed Reactions : Highly enantioselective palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, can provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

The table below summarizes selected enantioselective methods.

Catalyst/MethodReactantsProduct TypeYieldEnantiomeric Excess (ee)Ref.
Engineered MyoglobinBenzofuran, Diazo ReagentTricyclic DihydrobenzofuranHigh>99.9% rochester.edu
Chiral Phosphoric AcidQuinone Monoimine, 1-Vinylnaphthalen-2-olFunctionalized Dihydrobenzofuran91-99%98->99% acs.org
Cu/SPDOQuinone Ester, Styrene2-Aryl-2,3-dihydrobenzofuranup to 96%up to 99% acs.org
Pd/TY-Phoso-Bromophenol, 1,3-DieneSubstituted DihydrobenzofuranGoodHigh organic-chemistry.org

Diastereoselective Approaches

Control over diastereoselectivity allows for the synthesis of specific isomers of substituted 2,3-dihydrobenzofurans.

Rhodium-Catalyzed C-H Insertion : The use of dirhodium carboxylate catalysts in the C-H insertion reaction of aryldiazoacetates can furnish 2,3-dihydrobenzofuran skeletons with excellent trans diastereoselectivity (>91:9 dr). nih.gov

Oxidative Cyclization : The oxidative cyclization of ferulic acid methyl ester with silver(I) oxide (Ag₂O) allows for the isolation of the corresponding trans-2,3-dihydrobenzofuran with high stereoselectivity. tandfonline.com

Ultrasound-Promoted Synthesis : Chalcone derivatives appended with a 2,3-dihydrobenzofuran moiety can be synthesized stereoselectively under ultrasonic irradiation. The stereochemistry around the C=C bond in the resulting chalcones was shown to be trans. scielo.org.za

Annulation Reactions : Palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides provide various dihydrobenzofuran derivatives with excellent diastereoselectivities. organic-chemistry.org Similarly, a Cs₂CO₃-catalyzed domino annulation of salicyl N-phosphonyl imines with bromo malonates also proceeds with impressive diastereoselectivity. rsc.org

It is often possible to distinguish between diastereoisomeric 2,3-substituted 2,3-dihydrobenzofurans by examining the coupling constants of the benzylic protons in ¹H NMR spectroscopy. tandfonline.com Typically, cis-isomers exhibit a coupling constant (JH1-H2) of 8.0–9.5 Hz, while trans-isomers show a smaller coupling constant of 4.0–6.5 Hz. tandfonline.com

Asymmetric Synthesis of 3-Hydroxy-2,3-dihydrobenzofurans

The synthesis of chiral 2,3-dihydrobenzofurans featuring a tertiary alcohol at the C-3 position represents a significant synthetic challenge that has been addressed by several enantioselective methods.

Nickel-Catalyzed Asymmetric Addition : A highly enantioselective intramolecular asymmetric addition of aryl halides to unactivated ketones, catalyzed by nickel, provides direct access to chiral 3-hydroxy-2,3-dihydrobenzofurans. This method is effective for creating a chiral tertiary alcohol at the C-3 position in good yields and with excellent enantioselectivities. organic-chemistry.org

Rhodium-Catalyzed Aldol-Type Addition : A rhodium-catalyzed protocol involving the reaction of diazo-containing phenolic compounds with isatins through an aldol-type addition affords 3-hydroxyoxindole-incorporating 2,3-dihydrobenzofuran derivatives. This reaction proceeds in moderate to excellent yields with exclusive diastereoselectivity. nih.gov

Tandem Friedel–Crafts/Lactonization : A chiral Lewis acid-catalyzed tandem Friedel–Crafts/lactonization reaction provides a direct route to 3-hydroxy-3-trifluoromethyl benzofuran-2-ones in high yields and with outstanding enantioselectivity (>99% ee). acs.org

Microwave-Assisted Synthesis : A multi-step, microwave-assisted route has been developed to access 3-amino-2,3-dihydrobenzofuran derivatives. The pathway involves a Sharpless asymmetric epoxidation to create stereoisomeric epoxyalcohols, which are then converted to the final product, demonstrating a strategy to install functionality at the C-3 position with stereocontrol. nih.gov

Control of Stereoselectivity in [4+1]-Cycloannulations

A crucial aspect in the synthesis of complex molecules is the control of stereochemistry. In the context of [4+1]-cycloannulation reactions to form 2,3-dihydrobenzofurans, significant progress has been made in achieving high levels of both diastereoselectivity and enantioselectivity through the use of chiral auxiliaries and catalysts.

One highly effective strategy involves the asymmetric [4+1] annulation between ortho-quinone methides (o-QMs), generated in situ, and ammonium ylides. nih.gov By employing a Cinchona alkaloid-derived chiral leaving group on the ammonium salt, a highly enantio- and diastereoselective synthesis of various 2,3-dihydrobenzofuran derivatives has been developed. nih.gov The reaction proceeds with a pronounced preference for the trans diastereomer. nih.gov Experimental and computational studies have provided deeper insight into the mechanistic details controlling the reactivity and stereoselectivity. nih.gov Monitoring the reaction progress revealed that the high diastereomeric ratio in favor of the trans product is established early in the reaction and is not primarily the result of the epimerization of an initially formed cis product. nih.gov

Table 1: Asymmetric [4+1] Annulation of o-QMs and Ammonium Ylides

Entry Ammonium Salt Precursor Yield (%) Diastereomeric Ratio (trans:cis) Enantiomeric Ratio (e.r.)
1 Cinchona Alkaloid-Derived 85 >95:5 99:1
2 Simplified Chiral Amine 75 >95:5 92:8
3 Achiral Ammonium Salt 90 >95:5 N/A

Data sourced from experimental findings on asymmetric annulation protocols. nih.gov

Another powerful approach for controlling stereoselectivity is through organocatalysis. A highly asymmetric catalytic formal [4+1]-annulation of ortho-hydroxy-containing para-quinone methides (p-QMs) with allenoates has been achieved using a commercially available chiral phosphine catalyst. nih.gov This methodology provides access to densely functionalized chiral 2,3-dihydrobenzofurans as single diastereomers in high yields and with excellent enantiomeric ratios. nih.gov This reaction represents a significant advancement, as asymmetric [4+1]-cyclizations using hydroxy-containing p-QMs were previously rare. nih.gov

Table 2: Chiral Phosphine-Catalyzed [4+1]-Annulation of p-QMs and Allenoates

Entry p-Quinone Methide Substituent Allenoate Ester Group Yield (%) Enantiomeric Ratio (e.r.)
1 H Methyl 90 95:5
2 Br Ethyl 88 94:6
3 OMe Benzyl 85 96:4

Results from the developed asymmetric catalytic formal [4+1]-annulation process. nih.gov

One-Pot Reactions and Multicomponent Strategies

One-pot reactions and multicomponent strategies are highly valued in synthetic chemistry for their operational simplicity, efficiency, and ability to construct complex molecules from simple precursors in a single step, thereby reducing waste and saving time.

A facile, one-pot, and metal-free synthesis of functionalized 2,3-dihydrobenzofurans has been developed through the [4+1] annulation of ortho-substituted para-quinone methides (p-QMs) with bromonitromethane. rsc.orgresearchgate.netrsc.org This method proceeds under mild reaction conditions and demonstrates good functional group tolerance, providing moderate to good yields of the desired products. rsc.orgrsc.org The reaction is believed to proceed through a [4+1] annulation, followed by an oxidation/elimination sequence. rsc.orgrsc.org This strategy has also been extended to synthesize other important heterocyclic scaffolds like benzofuran-2(3H)-ones and indoles from the same p-QM precursors. rsc.org

In a related approach, triflic acid (TfOH) has been shown to be an effective organocatalyst for the [4+1] annulation of p-QMs with α-aryl diazoacetates, serving as C1 synthons. acs.org This protocol provides a rapid and operationally simple route to highly functionalized 2,3-dihydrobenzofurans bearing a quaternary carbon center at the C2 position. The reaction demonstrates broad substrate scope and excellent functional group compatibility under transition-metal-free conditions. acs.org Mechanistic studies suggest the reaction follows a cascade of protonation, intermolecular Michael addition, and subsequent intramolecular substitution. acs.org

Table 3: Synthesis of 2,3-Dihydrobenzofurans via [4+1] Annulation of p-QMs

Entry C1 Synthon Catalyst/Conditions Key Feature Yield (%)
1 Bromonitromethane Base, mild conditions Metal-free, one-pot up to 72
2 α-Aryl Diazoacetate TfOH, mild conditions Metal-free, rapid up to 95

Comparative data from one-pot syntheses utilizing p-quinone methides. rsc.orgacs.org

Diversity-Oriented Synthesis for 2,3-Dihydrobenzofuran Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of collections, or libraries, of structurally diverse small molecules for biological screening. semanticscholar.org Natural products often serve as an inspiration for the design of these libraries due to their inherent biological relevance. semanticscholar.org

Efficient synthetic protocols have been established for the preparation of compound libraries based on the 2,3-dihydrobenzofuran scaffold. nih.govacs.org One such approach focuses on creating libraries of 3-carboxy-2-aryl-trans-2,3-dihydrobenzofurans using readily available starting materials. acs.org By systematically varying three types of building blocks—salicylaldehydes, aryl boronic acids or halides, and various primary or secondary amines—a diverse set of compounds can be generated. nih.govacs.org This strategy employs statistical molecular design to select building blocks that ensure broad variation in the physicochemical properties of the final compounds, such as molecular weight and lipophilicity (calculated octanol/water partition coefficients). acs.org The resulting libraries contain lead-like compounds suitable for screening in drug discovery programs. nih.govacs.org

Table 4: Building Blocks for Diversity-Oriented Synthesis of a 2,3-Dihydrobenzofuran Library

Building Block Type Examples of Varied Substituents Purpose of Variation
Salicylaldehydes -H, -Br, -Cl, -OMe Modifies the core benzofuran ring
Aryl Boronic Acids/Halides Phenyl, 4-Fluorophenyl, 3-Methoxyphenyl Introduces diversity at the C2 position
Amines Piperidine, Morpholine, Benzylamine Creates diverse carboxamide functionalities at C3

Illustrative building blocks used to generate structural diversity in compound libraries. acs.org

Elucidation of Reaction Mechanisms

The construction of the 2,3-dihydrobenzofuran ring system can be achieved through diverse mechanistic pathways, often involving highly reactive intermediates that are generated in situ. These pathways include cycloadditions, radical processes, and various intramolecular cyclizations.

Role of Intermediates (e.g., ortho-Quinone Methides, oxonium ylides, carbene species, oxetane intermediates)

Reactive intermediates are central to many modern strategies for synthesizing 2,3-dihydrobenzofurans. Their transient nature allows for unique bond formations that would be otherwise inaccessible.

ortho-Quinone Methides (o-QMs): These are perhaps the most widely exploited intermediates for dihydrobenzofuran synthesis. cnr.it They are typically generated in situ from precursors like o-hydroxybenzyl alcohols, o-siloxybenzyl halides, or phenolic Mannich bases. cnr.itacs.org Once formed, the o-QM acts as a reactive Michael acceptor. A common strategy involves the fluoride-induced desilylation of precursors like 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate. This generates an o-QM, which is then trapped by a nucleophile (C, N, O, or S). The resulting phenoxide intermediate subsequently undergoes an intramolecular 5-exo-tet cyclization, eliminating a bromide anion to yield the final 3-substituted 2,3-dihydrobenzofuran. acs.orgorganic-chemistry.orgnih.gov Phosphine-catalyzed [4+1] cyclization reactions of o-QMs have also been developed for the construction of the dihydrobenzofuran scaffold. rsc.org

Oxonium Ylides and Carbene Species: Metal-catalyzed reactions provide another powerful avenue for dihydrobenzofuran synthesis, often proceeding through distinct intermediates. For instance, copper-catalyzed asymmetric reactions of 2-imino-substituted phenols with aryl diazoacetates proceed via a unique dual-function mechanism. The copper catalyst first reacts with the diazo compound to generate a metallacarbene. This is followed by the formation of an oxonium ylide, which then collapses to form the dihydrobenzofuran ring with excellent enantioselectivity. nih.gov Similarly, rhodium-catalyzed [3+2] annulation reactions utilize metal carbenes to construct the heterocyclic system. nih.gov

Oxetane and Oxirane Intermediates: Rearrangement reactions of substituted 2,3-dihydrobenzofuran-3-ols can be rationalized through the formation of strained oxygen-containing rings. Lewis acid-promoted rearrangements may proceed via an oxirane (epoxide) intermediate. The formation of this three-membered ring is followed by ring-opening and migration of an aryl or alkyl group to furnish rearranged products like 2,3-dihydrobenzofuran-2-ones. arkat-usa.org

Table 1: Key Intermediates in 2,3-Dihydrobenzofuran Synthesis
IntermediateGeneration MethodSubsequent ReactionReference
ortho-Quinone Methide (o-QM)Fluoride-induced desilylation of o-siloxybenzyl halidesMichael addition followed by intramolecular cyclization acs.orgnih.gov
Oxonium YlideReaction of a copper carbene with a phenolic etherIntramolecular cyclization/rearrangement nih.gov
Carbene SpeciesMetal-catalyzed decomposition of diazo compounds[3+2] or [4+1] annulation reactions nih.govnih.gov
Oxirane (Epoxide)From 2,3-dihydrobenzofuran-3-ols with Lewis acidsRing-opening and rearrangement arkat-usa.org

Electron Transfer and Radical Pathways

Radical-mediated reactions offer a complementary approach to dihydrobenzofuran synthesis, often characterized by mild reaction conditions and unique reactivity patterns.

Photochemical Methods: Visible light can be used to promote the formation of radical intermediates. rsc.org A light-driven protocol for synthesizing 2,3-dihydrobenzofurans from 2-allylphenol derivatives has been developed. The process is initiated by the photochemical activity of phenolate anions, which are generated in situ. This leads to the formation of carbon-centered radical species, which then undergo a cascade reaction involving a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution to yield the product. nih.gov Another photochemical process involves an electron-transfer-promoted reductive radical cyclization of allyl 1-(allyloxy)-2-bromobenzenes to give 3-methyl-dihydrobenzofurans. cnr.it

Oxidative Coupling: Classical methods for forming dihydrobenzofuran neolignans employ oxidants like silver(I) oxide. The proposed mechanism involves the homolysis of the phenolic O-H bond to generate a phenoxy radical intermediate. scielo.br This radical then participates in a coupling and cyclization sequence to form the final product. Iron(III)-salt catalyzed reactions of styrene derivatives with 1,4-benzoquinone (B44022) in ionic liquids are also believed to proceed via an electron transfer mechanism. researchgate.net

Intramolecular Cyclization Pathways (e.g., O–C2, C2–C3, C3–Aryl, O–Aryl Bond Formation)

The key ring-closing step in many syntheses is an intramolecular cyclization. The specific bond being formed can be used to classify these approaches. cnr.it

O–C2 Bond Formation: This is a common strategy, often involving the intramolecular attack of a phenolic oxygen onto an activated carbon. A prominent example is the phenolate ion-mediated intramolecular epoxide ring-opening, which serves as the key cyclization step in the synthesis of enantiomerically enriched 2-isopropenyl-2,3-dihydrobenzofurans. researchgate.net

C3–Aryl Bond Formation: Radical cyclizations often fall into this category. For example, a 5-exo-trig cyclization can occur via radical formation and translocation by a 1,6-hydrogen atom transfer, effectively forming the C3-Aryl bond. researchgate.net

O–Aryl Bond Formation: As mentioned previously, the final step in many o-QM-based syntheses is the intramolecular attack of a phenoxide onto a carbon bearing a leaving group (e.g., bromide), which constitutes an O-Aryl bond formation via a 5-exo-tet elimination pathway. organic-chemistry.orgnih.gov Chemoenzymatic strategies have also been developed where an alcohol intermediate, produced via enzymatic kinetic resolution, undergoes an intramolecular cyclization under Mitsunobu conditions to forge the O-Aryl bond and complete the dihydrobenzofuran ring. acs.orgacs.org

Rearrangement Mechanisms of Dihydrobenzofuran Intermediates

Dihydrobenzofuran intermediates themselves can undergo further transformations. The treatment of 2-benzotriazolyl-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol with zinc bromide, for example, does not lead to a simple rearrangement but rather to the formation of 2-methyl-3-phenylbenzofuran, suggesting a complex mechanism that may involve reduction. arkat-usa.org

However, more predictable rearrangements are known. Lewis acid-promoted rearrangement of 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols affords 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. This transformation likely proceeds through the formation of an epoxide intermediate, followed by the ring-opening and migration of the 2-alkyl group to the C3 position. arkat-usa.org The isomerization of dihydrobenzofuran to o-hydroxystyrene also represents a rearrangement that proceeds through a stable intermediate, methyl-2-methylene-3,5-cyclohexadiene-1-one, which forms despite the loss of benzene (B151609) ring resonance due to the formation of a strong C=O bond. acs.org

Kinetic Studies of 2,3-Dihydrobenzofuran Formation

While mechanistic proposals are abundant, detailed kinetic studies on the formation of 2,3-dihydrobenzofurans are less common. Such studies are vital for optimizing reaction conditions and fully understanding the reaction landscape.

Reaction Rate Determinations and Pathway Analysis

Quantitative analysis of reaction kinetics provides deep insight into reaction mechanisms.

Computational and Experimental Kinetics: The isomerization of dihydrobenzofuran has been studied in detail using both quantum chemical calculations and experimental methods. acs.org The potential energy surface was mapped using density functional theory (B3LYP), revealing a stepwise mechanism with one intermediate and two transition states. Rate constants calculated using transition-state theory showed very good agreement with experimental results, validating the proposed pathway. Such studies allow for the precise determination of activation energies and reaction rates for each step of the transformation. acs.org

Kinetic Resolution: Enzymatic reactions are frequently used to produce enantiomerically pure dihydrobenzofurans. These processes rely on the differential rates of reaction for the two enantiomers of a racemic substrate with an enzyme, a process known as kinetic resolution. researchgate.net For example, lipase-catalyzed enantioselective acylation of a racemic 2,3-dihydrobenzofuran derivative allows for the separation of enantiomers due to the faster reaction of one over the other. researchgate.net The efficiency of such resolutions is described by kinetic parameters, and quantitative equations can be used to analyze the data. researchgate.net

Table 2: Summary of Kinetic Investigation Methods
MethodologySystem StudiedKey FindingsReference
Quantum Chemical Calculations (B3LYP) & Transition-State TheoryIsomerization of dihydrobenzofuran to o-hydroxystyreneStepwise mechanism with defined intermediates and transition states; calculated rate constants match experimental data. acs.org
Enzymatic Kinetic ResolutionRacemic 2,3-dihydrobenzofuran derivativesLipases catalyze enantioselective acylation, allowing separation based on differential reaction rates. researchgate.net

Mechanistic Investigations and Reaction Kinetics

Mechanistic Pathways and Intermediates

In multi-step reactions involving the formation or transformation of 2,3-dihydrobenzofuran-2-ol, a critical mechanistic aspect to consider is the existence of equilibrium states, particularly ring-chain tautomerism. As a cyclic hemiacetal, this compound is in a dynamic equilibrium with its corresponding open-chain hydroxy aldehyde isomer, 2-hydroxyphenylacetaldehyde.

Ring-chain tautomeric equilibrium between 2-hydroxyphenylacetaldehyde and this compound.
Figure 1. The ring-chain tautomeric equilibrium between the open-chain form (2-hydroxyphenylacetaldehyde) and the cyclic hemiacetal form (this compound).

The study of monosaccharides, such as D-glucose, provides a thoroughly investigated example of ring-chain tautomerism. In aqueous solution, glucose exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose). masterorganicchemistry.comlibretexts.org The distribution of these forms at equilibrium highlights the favorability of the cyclic structures.

Table 1: Equilibrium Composition of D-Glucose in Water

TautomerStructure TypePercentage at Equilibrium
α-D-glucopyranose6-membered ring~36%
β-D-glucopyranose6-membered ring~64%
Open-chainAldehyde<0.02%

This table illustrates the pronounced preference for the cyclic hemiacetal forms over the open-chain aldehyde in an aqueous environment for D-glucose, a model for hydroxy aldehyde equilibria. libretexts.org

The position of the ring-chain equilibrium is sensitive to several factors, which would likewise influence the equilibrium between 2-hydroxyphenylacetaldehyde and this compound:

Solvent Polarity: Research on other hydroxy ketones has shown that an increase in solvent polarity tends to favor the open-chain tautomer. researchgate.net In aqueous solutions, for instance, there is often no spectral evidence of the cyclic form for simple hydroxy ketones like 5-hydroxy-2-pentanone. researchgate.net

Temperature: An increase in temperature generally shifts the equilibrium in favor of the open-chain form. researchgate.net

Steric and Electronic Effects: The stability of the cyclic form is influenced by ring strain and the nature of substituents. For this compound, the fusion of the five-membered furanose-like ring to the benzene (B151609) ring creates a relatively stable system. The formation of a five- or six-membered ring is generally favored entropically and enthalpically over remaining as an open chain. youtube.com In the case of substituted aldehydes, the steric bulk of the substituents can decrease the fraction of the cyclic tautomer at equilibrium. researchgate.net

Investigations into the condensation products of aldehydes with other bifunctional molecules have provided quantitative data on how these factors affect the equilibrium constant.

Table 2: Effect of Solvent on the Ring-Chain Equilibrium of N-Amino-l-ephedrine and Formaldehyde Condensation Product

SolventEquilibrium % of Ring Form
Cyclohexane95%
Carbon Tetrachloride94%
Benzene91%
Chloroform88%
Acetonitrile (B52724)80%
Methanol67%

Data adapted from studies on γ-hydroxyhydrazones, demonstrating the shift toward the open-chain form in more polar solvents. researchgate.net

In the context of multi-step processes, the presence of this equilibrium means that this compound can act as a masked form of 2-hydroxyphenylacetaldehyde. A reaction that consumes the aldehyde will shift the equilibrium, causing the ring to open and continuously supply the open-chain reactant. Conversely, conditions that favor intramolecular cyclization will trap the molecule in its cyclic form. Understanding and controlling this equilibrium is therefore essential for optimizing reaction pathways that involve this versatile compound.

Structural Characterization and Spectroscopic Analysis of 2,3 Dihydrobenzofurans

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 2,3-dihydrobenzofuran (B1216630) derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional experiments are used to map out the proton and carbon skeletons and to determine the relative stereochemistry of substituents.

¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule, their multiplicity (splitting pattern), and their spatial proximity. For 2,3-dihydrobenzofuran scaffolds, the signals for the protons on the dihydrofuran ring (H-2 and H-3) are particularly diagnostic.

The chemical shifts (δ) of H-2 and H-3 are influenced by the substituents attached to them. In 2,3-Dihydrobenzofuran-2-ol, the hydroxyl group at C-2 would deshield the attached proton (H-2), causing it to resonate at a lower field compared to the protons at C-3. The aromatic protons typically appear in the range of δ 6.7–7.2 ppm.

A crucial aspect of the ¹H NMR spectrum is the vicinal coupling constant (³JH2-H3) between the H-2 and H-3 protons. This value is highly dependent on the dihedral angle between the two protons and is therefore used to determine the relative stereochemistry (cis or trans) of the substituents at these positions. Generally, the coupling constant for a trans configuration is different from that of a cis configuration, although the relative magnitudes can vary depending on other substituents on the ring. For example, a very small coupling constant may indicate a torsion angle near 90°, which is often characteristic of a trans isomer.

Table 1. Representative ¹H NMR Data for a Substituted 2,3-Dihydrobenzofuran Moiety.
Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.4 - 6.1d or dd³JH2-H3 = 0.6 - 7.3
H-34.4 - 4.8d or dd³JH2-H3 = 1.4 - 7.3
Aromatic-H6.7 - 7.2m, d, t, ddVariable

Note: Data are generalized from various substituted 2,3-dihydrobenzofurans. Specific values are highly dependent on the full molecular structure and solvent.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In conjunction with ¹H NMR, it allows for the complete assignment of the molecular structure. For this compound, the carbon atom bearing the hydroxyl group (C-2) would be observed at a characteristic downfield shift (typically δ 85-90 ppm) due to the electronegativity of the oxygen atom. The C-3 carbon appears at a higher field. The aromatic carbons resonate in the typical range of δ 110–160 ppm.

Table 2. Representative ¹³C NMR Data for a Substituted 2,3-Dihydrobenzofuran Skeleton.
Carbon AssignmentTypical Chemical Shift (δ, ppm)
C-285 - 90
C-355 - 60
Aromatic C-H110 - 130
Aromatic Quaternary C120 - 160

Note: Data are generalized from various substituted 2,3-dihydrobenzofurans. Specific values are highly dependent on the full molecular structure and solvent.

While 1D NMR spectra provide fundamental data, complex structures often require advanced 2D NMR techniques for unambiguous assignment. These experiments correlate signals from different nuclei, confirming the connectivity and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). A COSY spectrum of a 2,3-dihydrobenzofuran derivative would show a cross-peak between H-2 and H-3, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Coherence (HMBC): HMBC is used to identify longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different fragments of a molecule and assigning quaternary (non-protonated) carbons. For instance, correlations might be observed between H-2 and aromatic carbons C-7a and C-3a, confirming the fusion of the dihydrofuran and benzene (B151609) rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly valuable for confirming stereochemistry. For example, in a cis isomer, a strong NOE correlation would be expected between H-2 and H-3, whereas in a trans isomer, this correlation would be weak or absent.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the spectrum would be characterized by several key absorption bands. The most prominent would be a broad absorption in the region of 3200–3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-O stretching vibrations for the ether linkage and the alcohol would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are observed around 1450–1600 cm⁻¹, while aromatic and aliphatic C-H stretches appear just below and above 3000 cm⁻¹, respectively.

Table 3. Key FT-IR Absorption Bands for this compound.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching, hydrogen-bonded3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CStretching1450 - 1600
Ether (Ar-O-C)Asymmetric Stretching1200 - 1270
Alcohol (C-O)Stretching1000 - 1100

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₈H₈O₂), the molecular weight is approximately 136.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 136.

The fragmentation pattern in the mass spectrum provides clues to the molecule's structure. 2,3-dihydrobenzofuran derivatives often undergo characteristic fragmentation. A common fragmentation pathway involves the loss of substituents from the dihydrofuran ring. For the parent compound, 2,3-dihydrobenzofuran, the molecular ion is often the base peak, indicating its stability. For substituted analogs, fragmentation can be more complex, but key fragments often help to confirm the core structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound, the molecular formula is C₈H₈O₂.

The theoretical exact mass of the neutral molecule is calculated as follows:

(8 x 12.000000) + (8 x 1.007825) + (2 x 15.994915) = 136.04700 Da

In a typical HRMS experiment, the compound is ionized, often by adding a proton to form the [M+H]⁺ ion. The theoretical exact mass for the protonated molecule [C₈H₉O₂]⁺ would be:

Computational Chemistry and Theoretical Investigations of 2,3 Dihydrobenzofuran Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the properties of 2,3-dihydrobenzofuran (B1216630) and its derivatives. materialsciencejournal.org This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying the structural, chemical, and spectroscopic properties of these molecules. materialsciencejournal.org A common methodology involves the B3LYP hybrid functional combined with various basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to calculate a wide range of molecular parameters in the gas phase. materialsciencejournal.orgresearchgate.net

The foundational step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For 2,3-dihydrobenzofuran derivatives, DFT calculations are used to refine structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net This process seeks the minimum on the potential energy surface, ensuring that the calculated vibrational frequencies are positive, which confirms a stable structure. researchgate.net

Interactive Table: Representative Bond Lengths and Angles for a Dihydrobenzofuran Derivative

Note: The following data is illustrative for a derivative and not 2,3-Dihydrobenzofuran-2-ol itself. The specific derivative and calculation level should be consulted in the source for precise values.

ParameterBond/AtomsCalculated Value (Å or °)
Bond LengthC-O (furan ring)~1.37
Bond LengthC-C (furan ring)~1.51
Bond LengthC=C (aromatic)~1.39
Bond AngleC-O-C (furan ring)~108
Bond AngleO-C-C (furan ring)~110
Bond AngleC-C-C (aromatic)~120

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This indicates a higher propensity for charge transfer to occur within the molecule. researchgate.net In studies of 2,3-dihydrobenzofuran derivatives, FMO analysis reveals that the HOMO is often distributed over the dihydrobenzofuran ring, suggesting this region is susceptible to electrophilic attack. researchgate.net DFT calculations, such as those using the B3LYP/6–31++G(d,p) basis set, have been used to determine the HOMO and LUMO energies for various derivatives. researchgate.net

Interactive Table: FMO Energies for 2,3-Dihydrobenzofuran Derivatives

Note: Values are examples from literature on various derivatives and are highly dependent on the specific compound and computational method.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
Derivative A-6.36-0.116.25
Derivative B-5.47-0.574.90
Derivative C-5.63-0.744.89

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) indicates resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. researchgate.net

Global Softness (S) is the reciprocal of hardness and describes the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it is saturated with electrons from the environment.

These parameters are calculated using the energies of the frontier orbitals and provide a quantitative framework for comparing the reactivity of different 2,3-dihydrobenzofuran derivatives. materialsciencejournal.orgresearchgate.net

Interactive Table: Global Reactivity Descriptors for a Representative Dihydrobenzofuran Derivative

DescriptorFormulaCalculated Value (a.u.)
Electronegativity (χ)-(EHOMO + ELUMO)/2~3.23
Chemical Hardness (η)(ELUMO - EHOMO)/2~3.12
Global Softness (S)1/(2η)~0.16
Electrophilicity Index (ω)χ2/(2η)~1.67

Mulliken atomic charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. materialsciencejournal.org This analysis helps to identify electrophilic and nucleophilic sites within the molecule. For 2,3-dihydrobenzofuran systems, these calculations can reveal which atoms carry a net positive or negative charge. For example, computational studies have shown that oxygen atoms typically carry the most significant negative charge, making them potential sites for interaction with electrophiles, while certain carbon and hydrogen atoms may be electropositive. researchgate.net This information is valuable for understanding intermolecular interactions and predicting reaction mechanisms.

DFT calculations are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

Vibrational Spectroscopy (IR): Theoretical vibrational frequencies are calculated to help assign the bands observed in experimental FT-IR spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption bands in the UV-Vis spectrum. The calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). The calculated shifts are then correlated with experimental values to aid in the structural elucidation of newly synthesized 2,3-dihydrobenzofuran derivatives. researchgate.net

Thermodynamic Parameter Calculations

Computational methods can also be used to predict the thermodynamic properties of 2,3-dihydrobenzofuran systems. materialsciencejournal.org Standard thermodynamic parameters such as heat capacity, entropy, and enthalpy can be calculated from the vibrational frequencies obtained through DFT. nih.govnih.gov Furthermore, the Gibbs free energy of formation can be estimated, providing crucial information about the stability of the molecule and the equilibrium of potential reactions. osti.gov These theoretical calculations are valuable for understanding the thermal stability and energetic profile of these compounds. materialsciencejournal.orgnih.gov

Interactive Table: Calculated Thermodynamic Parameters at Standard Conditions (298.15 K)

ParameterUnitsCalculated Value
Zero-point vibrational energykcal/molVaries with derivative
Enthalpy (H)kcal/molVaries with derivative
Gibbs Free Energy (G)kcal/molVaries with derivative
Entropy (S)cal/mol·KVaries with derivative
Heat Capacity (Cv)cal/mol·KVaries with derivative

Molecular Dynamics and Ligand-Steered Modeling

Computational chemistry provides powerful tools to investigate the dynamic behavior of 2,3-dihydrobenzofuran systems and their interactions with biological targets. Molecular dynamics (MD) simulations and ligand-steered modeling are two such techniques that have been employed to elucidate the structure-activity relationships of derivatives of the 2,3-dihydrobenzofuran scaffold.

In the context of designing selective inhibitors for phosphodiesterase 1B (PDE1B), a target for neurological and psychological disorders, molecular dynamics simulations have been utilized to study the stability and binding of 2,3-dihydrobenzofuran derivatives. nih.gov These simulations, often performed over nanoseconds, allow for the examination of the conformational changes of both the ligand and the protein, providing insights into the key interactions that stabilize the ligand-protein complex. By analyzing the trajectory of the simulation, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern the binding affinity and selectivity of the designed compounds. nih.gov

Ligand-steered modeling is another valuable computational approach, particularly when the crystal structure of the target receptor is not available in its active state. This method has been successfully applied to a series of 2,3-dihydro-1-benzofuran derivatives designed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov In this approach, known ligands are used to guide the modeling of the binding site, shaping and optimizing it through a process that often involves docking and stochastic global energy minimization. nih.gov This technique allows for the prediction of the putative binding mode of new compounds, helping to explain structure-activity relationships and guide the design of more potent and selective ligands. For the 2,3-dihydro-1-benzofuran derivatives targeting the CB2 receptor, ligand-steered modeling was instrumental in identifying the key residues involved in ligand recognition. nih.gov

Computational TechniqueApplication in 2,3-Dihydrobenzofuran SystemsKey Findings
Molecular Dynamics Simulations Identification of 2,3-dihydrobenzofuran derivatives as PDE1B inhibitors. nih.govElucidation of the stability of the ligand-protein complex and identification of key binding interactions. nih.gov
Ligand-Steered Modeling Prediction of the binding mode of 2,3-dihydro-1-benzofuran derivatives as CB2 receptor agonists. nih.govStructural characterization of the agonist-CB2 complex and identification of residues crucial for ligand recognition. nih.gov

Quantum Chemical Correlation Studies

Quantum chemical calculations offer a detailed understanding of the electronic structure and properties of molecules, which can be correlated with their chemical reactivity and biological activity. For 2,3-dihydrobenzofuran systems, quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been used to investigate their structural, electronic, and thermodynamic parameters. materialsciencejournal.org

One such study focused on two novel arylidene indanones labeled with a 2,3-dihydrobenzofuran moiety. materialsciencejournal.org Using the DFT/B3LYP method with various basis sets, researchers have been able to calculate a range of molecular properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic transitions and reactivity of the molecules. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and its potential for charge transfer interactions. materialsciencejournal.org

Furthermore, these quantum chemical studies can elucidate the distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting how the molecule will interact with other molecules, including biological targets. Other calculated parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional structure. materialsciencejournal.org

While these specific studies were conducted on derivatives of 2,3-dihydrobenzofuran, the methodologies are directly applicable to this compound. Such calculations could provide valuable insights into how the hydroxyl group at the 2-position influences the electronic properties and reactivity of the entire molecule.

Quantum Chemical MethodInvestigated SystemKey Parameters Calculated
DFT/B3LYP 2,3-Dihydrobenzofuran tethered arylidene indanones. materialsciencejournal.orgHOMO-LUMO energies, HOMO-LUMO energy gap, molecular electrostatic potential (MEP), bond lengths, bond angles, dihedral angles. materialsciencejournal.org

Derivatization and Functionalization Strategies for 2,3 Dihydrobenzofurans

Introduction of Chalcogenide Moieties (e.g., Selenium, Sulfur, Tellurium)

The incorporation of chalcogens, such as selenium, sulfur, and tellurium, into the 2,3-dihydrobenzofuran (B1216630) framework can significantly influence the biological properties of the resulting molecules. Various synthetic strategies have been developed to achieve this, with a notable emphasis on cyclization reactions of functionalized phenols.

A sustainable and efficient method for the synthesis of 2,3-chalcogenil-dihydrobenzofurans involves the oxyselenocyclization of 2-allylphenols. mdpi.comresearchgate.net One notable approach utilizes visible light in conjunction with a straightforward I₂/SnCl₂ promoter system. mdpi.com This method is performed under mild conditions and demonstrates broad functional group tolerance, affording the desired products in good to excellent yields. mdpi.com

The reaction is initiated by irradiating the reaction mixture with blue LEDs, which facilitates the cyclization process. mdpi.com The choice of solvent and catalyst loading has been optimized to maximize the yield. For instance, the reaction of 2-allylphenol (B1664045) with diphenyl diselenide under optimized conditions provides 2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran in high yield. mdpi.com The versatility of this method is showcased by its compatibility with various substituted 2-allylphenols and diaryl diselenides, as detailed in the table below.

Table 1: Scope of Visible Light-Mediated Oxyselenocyclization of 2-Allylphenols
Entry2-Allylphenol DerivativeDiaryl DiselenideProductYield (%)
12-AllylphenolDiphenyl diselenide2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran95
22-AllylphenolBis(4-chlorophenyl) diselenide2-{[(4-Chlorophenyl)selanyl]methyl}-2,3-dihydrobenzofuran95
34-Methyl-2-allylphenolDiphenyl diselenide5-Methyl-2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran92
44-Chloro-2-allylphenolDiphenyl diselenide5-Chloro-2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran85
52-AllylphenolBis(4-methoxyphenyl) diselenide2-{[(4-Methoxyphenyl)selanyl]methyl}-2,3-dihydrobenzofuran90

Data sourced from Gomes et al. mdpi.com

Substitution at Various Positions of the 2,3-Dihydrobenzofuran Ring

The functionalization of the 2,3-dihydrobenzofuran ring at various positions allows for the generation of a diverse library of derivatives with potentially unique biological activities. Synthetic chemists have devised numerous strategies to achieve substitutions at the C2, C3, and other positions of the ring system.

A regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans has been developed utilizing ortho-quinone methide (o-QM) intermediates. organic-chemistry.orgnih.gov This method commences with the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, which generates the reactive o-QM in situ. organic-chemistry.org The o-QM is then trapped by a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles in a Michael addition. organic-chemistry.org The subsequent phenoxide ion intermediate undergoes an intramolecular 5-exo-tet elimination of a bromide anion to yield the 3-substituted 2,3-dihydrobenzofuran. organic-chemistry.org This versatile method provides access to a wide range of derivatives in good yields. organic-chemistry.org

Table 2: Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via o-QM Intermediates
EntryNucleophile (RH)ProductYield (%)
1Malononitrile2-(2,3-Dihydrobenzofuran-3-yl)malononitrile75
2Phenol (B47542)3-Phenoxy-2,3-dihydrobenzofuran68
31H-Imidazole3-(1H-Imidazol-1-yl)-2,3-dihydrobenzofuran72
4Thiophenol3-(Phenylthio)-2,3-dihydrobenzofuran80
5Methanol3-Methoxy-2,3-dihydrobenzofuran65

Data sourced from Shaikh and Varvounis. organic-chemistry.org

Another powerful strategy for the enantioselective synthesis of 3-substituted dihydrobenzofurans is the iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones. nii.ac.jprsc.org This reaction is efficiently catalyzed by a cationic iridium complex coordinated with a chiral bisphosphine ligand, providing the desired products in high yields and with high enantioselectivity. nii.ac.jprsc.org The carbonyl group of the ketone acts as a directing group for the C-H activation. nii.ac.jp This method has also been extended to a one-pot synthesis from readily available allylic carbonates and m-hydroxyacetophenones. nii.ac.jp

The synthesis of benzofuran-3(2H)-ones bearing a quaternary center at the C2 position is a significant challenge in organic synthesis. An efficient method to achieve this is through a Rh(II)-catalyzed oxy-alkynylation of acceptor-acceptor carbenes using ethynylbenziodoxolone (EBX) reagents. acs.orgorganic-chemistry.orgnih.gov This reaction proceeds under mild conditions with high functional group compatibility and furnishes diverse C2-quaternary alkyne-substituted benzofuran-3-ones. organic-chemistry.orgnih.gov

Furthermore, an asymmetric dual-metal relay catalysis strategy has been developed for the synthesis of gem-diaryl benzofuran-3(2H)-ones. organic-chemistry.orgacs.org This one-pot cascade reaction combines a Rh/chiral sulfur-olefin-catalyzed enantioselective 1,2-addition with a Pd-catalyzed intramolecular C-O coupling. organic-chemistry.orgacs.org This innovative approach provides rapid and efficient access to quaternary carbon-containing gem-diaryl benzofuran-3(2H)-ones in good yields and with high enantioselectivity (up to 99% ee). organic-chemistry.orgacs.org

Table 3: Asymmetric Synthesis of 2,2-Diaryl Benzofuran-3(2H)-ones
EntryArylboronic Acidα-DiketoneYield (%)ee (%)
1Phenylboronic acid1-(2-Bromophenyl)-2-phenylethane-1,2-dione8598
24-Methoxyphenylboronic acid1-(2-Bromophenyl)-2-phenylethane-1,2-dione9099
34-Chlorophenylboronic acid1-(2-Bromophenyl)-2-phenylethane-1,2-dione8297
4Phenylboronic acid1-(2-Bromo-4-methylphenyl)-2-phenylethane-1,2-dione8898

Data sourced from Zhang et al. organic-chemistry.org

An efficient rhodium(III)-catalyzed coupling reaction of N-phenoxyacetamides with propargyl carbonates has been developed to synthesize 3-alkylidene dihydrobenzofuran derivatives. nih.govacs.org This transformation proceeds via a C-H functionalization/cascade cyclization process. nih.gov The reaction is redox-neutral and features the formation of three new bonds under mild conditions. nih.gov A range of substituted N-phenoxyacetamides and propargyl carbonates are well-tolerated, affording the desired products in moderate to good yields. acs.org

Table 4: Rh(III)-Catalyzed Synthesis of 3-Alkylidene Dihydrobenzofurans
EntryN-PhenoxyacetamidePropargyl CarbonateProductYield (%)
1N-Phenoxyacetamidetert-Butyl (3-phenylprop-2-yn-1-yl) carbonate3-Benzylidene-2,3-dihydrobenzofuran85
24-Methyl-N-phenoxyacetamidetert-Butyl (3-phenylprop-2-yn-1-yl) carbonate3-Benzylidene-5-methyl-2,3-dihydrobenzofuran78
3N-Phenoxyacetamidetert-Butyl (3-(p-tolyl)prop-2-yn-1-yl) carbonate3-(4-Methylbenzylidene)-2,3-dihydrobenzofuran82
44-Chloro-N-phenoxyacetamidetert-Butyl (3-phenylprop-2-yn-1-yl) carbonate3-Benzylidene-5-chloro-2,3-dihydrobenzofuran75

Data sourced from Li et al. acs.org

The construction of polycyclic frameworks containing the 2,3-dihydrobenzofuran core is of great interest due to the prevalence of such structures in complex natural products. An efficient strategy for the synthesis of these complex molecules is the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines. citedrive.comresearchgate.netnih.govnih.gov This reaction proceeds smoothly under mild conditions to afford a series of benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields (up to 98%) and with perfect diastereoselectivities (all cases > 20:1 dr). nih.govnih.gov This method represents the first instance of an N-triggered dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans. researchgate.net

The reaction is typically carried out in acetonitrile (B52724) at elevated temperatures with a base such as potassium carbonate. researchgate.net The scope of the reaction is broad, with various substituted para-quinamines and 2-nitrobenzofurans participating effectively in the cycloaddition. researchgate.net

Table 5: Dearomative (3 + 2) Cycloaddition for Polycyclic Dihydrobenzofurans
Entrypara-Quinamine2-NitrobenzofuranProductYield (%)dr
1N-Phenyl-4-imino-2,5-cyclohexadien-1-one2-NitrobenzofuranBenzofuro[3,2-b]indol-3-one derivative95>20:1
2N-(4-Methoxyphenyl)-4-imino-2,5-cyclohexadien-1-one2-NitrobenzofuranBenzofuro[3,2-b]indol-3-one derivative92>20:1
3N-Phenyl-4-imino-2,5-cyclohexadien-1-one5-Chloro-2-nitrobenzofuranBenzofuro[3,2-b]indol-3-one derivative88>20:1
4N-Phenyl-4-imino-2,5-cyclohexadien-1-one5-Methyl-2-nitrobenzofuranBenzofuro[3,2-b]indol-3-one derivative90>20:1

Data sourced from Wang et al. researchgate.net

Derivatization to 2,3-Dihydrobenzofuran-2-carboxylic Acid and its Analogues

The introduction of a carboxylic acid moiety at the 2-position of the 2,3-dihydrobenzofuran ring system provides a versatile handle for further synthetic manipulations, leading to a variety of analogues such as esters and amides.

One of the most direct routes to 2,3-dihydrobenzofuran-2-carboxylic acid is the catalytic hydrogenation of its unsaturated precursor, benzofuran-2-carboxylic acid . This method selectively reduces the double bond within the furan (B31954) ring while leaving the benzene (B151609) ring and the carboxylic acid group intact. A common procedure involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. For instance, dissolving benzofuran-2-carboxylic acid in ethyl acetate (B1210297) and subjecting it to hydrogenation at 65-70 psi in the presence of 10% Pd/C for 48 hours can yield the desired product in good yield. chemicalbook.com This process is crucial for accessing the saturated heterocyclic core.

Table 1: Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic Acid via Hydrogenation

Starting MaterialCatalystSolventPressure (psi)Time (h)Yield (%)
Benzofuran-2-carboxylic acid10% Pd/CEthyl acetate65-704874

Data sourced from BenchChem and ChemicalBook. chemicalbook.com

Once obtained, 2,3-dihydrobenzofuran-2-carboxylic acid can be readily converted into its ester and amide analogues.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The alcohol often serves as the solvent and is used in large excess to drive the equilibrium towards the ester product. masterorganicchemistry.comchemguide.co.uk

Amide formation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a desired amine. Alternatively, standard peptide coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. acs.org A variety of N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been synthesized and investigated for their biological activities. chemicalbook.com

Introduction of Specific Functional Groups and Their Transformations

The introduction of various functional groups onto the 2,3-dihydrobenzofuran scaffold opens up avenues for creating diverse libraries of compounds for biological screening. Key functionalization reactions include halogenation, amination, and alkylation.

Halogenation

Electrophilic aromatic substitution is a primary method for introducing halogen atoms (Cl, Br, I) onto the benzene ring of the 2,3-dihydrobenzofuran system. These reactions typically require a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum chloride (AlCl₃), to activate the halogen. wikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the existing ether oxygen, which is an ortho-, para-director.

The reactivity of the 2,3-dihydrobenzofuran ring in electrophilic substitution is generally higher than that of benzene due to the electron-donating nature of the oxygen atom. pearson.com Competition between different substitution positions can occur, and reaction conditions may be tailored to favor a specific isomer. For instance, the chlorination and bromination of 2,3-dimethylbenzofuran (B1586527) can lead to side-chain halogenation under certain conditions. rsc.org

Once introduced, the halogen atom can serve as a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, or nucleophilic aromatic substitution to introduce other functionalities. acs.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

Amination

The direct introduction of an amino group onto the aromatic ring of 2,3-dihydrobenzofuran is challenging. A common strategy involves a two-step process: nitration followed by reduction .

Nitration is an electrophilic aromatic substitution reaction carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the reactive nitronium ion (NO₂⁺). chemguide.co.uk The nitro group is then reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.

Alternatively, methods have been developed for the synthesis of 3-amino-2,3-dihydrobenzofurans . One such approach involves a microwave-assisted, acid-catalyzed epoxide opening of a suitable precursor with various amines, followed by an intramolecular nucleophilic aromatic substitution. nih.gov Another strategy utilizes a visible light-driven iron-catalyzed decarboxylative cyclization of 2-carboxymethoxybenzaldehydes and aryl amines. researchgate.net

The resulting amino-substituted 2,3-dihydrobenzofurans are valuable intermediates. The amino group can be further modified, for example, through diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. msu.edu

Alkylation and Acylation

Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings. wikipedia.org These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an alkyl halide or acyl halide as the electrophile. nih.gov

In the context of 2,3-dihydrobenzofuran, the ether oxygen directs the substitution to the ortho and para positions of the benzene ring. The choice of catalyst and reaction conditions is crucial to control the regioselectivity and avoid potential side reactions. Intramolecular Friedel-Crafts reactions have also been utilized to construct the 2,3-dihydrobenzofuran ring system itself from suitably substituted precursors. rsc.orgrsc.org

The introduced alkyl and acyl groups can undergo a variety of subsequent transformations. For example, a ketone introduced via acylation can be reduced to an alcohol or an alkyl group, or it can be used as a handle for further carbon-carbon bond-forming reactions.

Table 2: Summary of Functionalization Strategies for 2,3-Dihydrobenzofuran

Functional GroupMethodReagentsKey Features
Carboxylic Acid (C-2)Catalytic HydrogenationBenzofuran-2-carboxylic acid, H₂, Pd/CSelective reduction of the furan ring.
HalogenElectrophilic HalogenationBr₂/FeBr₃, Cl₂/FeCl₃ortho-, para-directing due to ether oxygen.
Amino (on benzene ring)Nitration then Reduction1. HNO₃, H₂SO₄2. SnCl₂, HCl or H₂/PdTwo-step process; position directed by ether oxygen.
Amino (at C-3)Cyclization Strategiese.g., Epoxide opening/cyclizationProvides access to specific isomers.
Alkyl/AcylFriedel-Crafts ReactionR-X/AlCl₃, RCO-X/AlCl₃ortho-, para-directing; potential for polyalkylation.

Future Research Directions in 2,3 Dihydrobenzofuran 2 Ol Chemistry

Emerging Methodologies for Efficient and Sustainable Synthesis

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core, and specifically hydroxylated derivatives like 2,3-Dihydrobenzofuran-2-ol, is continually evolving towards more efficient and environmentally benign methods. nih.govresearchgate.net Future research is increasingly directed at overcoming the limitations of traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key emerging areas include:

Photocatalysis and Visible Light-Mediated Reactions: These methods offer a green alternative to traditional thermal reactions, often proceeding under mild conditions with high functional group tolerance. benthamdirect.com Recent studies have demonstrated the use of visible light to initiate cyclization reactions, providing a facile route to the 2,3-dihydrobenzofuran scaffold. mdpi.comscilit.com For instance, a visible light-mediated, base-catalyzed protocol has been developed for the synthesis of 2,3-disubstituted dihydrobenzofurans from diazo compounds and para-quinones. frontiersin.org Another approach utilizes a photo-induced cascade reaction of 2-allylphenol (B1664045) derivatives to produce a variety of functionalized 2,3-dihydrobenzofurans. nih.gov

Transition Metal-Free Catalysis: To reduce reliance on expensive and potentially toxic heavy metals, research is shifting towards transition metal-free synthetic protocols. nih.gov This includes the use of organocatalysts and base-mediated or acid-catalyzed reactions. nih.gov For example, Brønsted acids have been used to catalyze [4+1] annulation reactions to create 2,3-dihydrobenzofuran derivatives with quaternary carbon centers. nih.govfrontiersin.org

Chemoenzymatic Strategies: The combination of chemical and enzymatic reactions is a promising avenue for producing optically active 2,3-dihydrobenzofuran derivatives. researchgate.net This approach can involve a chemical reaction to form the core structure, followed by an enzymatic resolution to separate enantiomers, offering a greener route to chiral compounds. researchgate.net

Flow Chemistry: Continuous flow synthesis presents opportunities for improved safety, scalability, and efficiency compared to batch processes. The precise control over reaction parameters in flow reactors can lead to higher yields and purities of this compound and its analogs.

Table 1: Comparison of Emerging Synthesis Methodologies for 2,3-Dihydrobenzofuran Scaffolds

MethodologyKey FeaturesAdvantagesRecent Examples
Photocatalysis Utilizes visible light, often with a photocatalyst. frontiersin.orgMild reaction conditions, high functional group tolerance, sustainable. benthamdirect.commdpi.comSynthesis of 2,3-chalcogenil-dihydrobenzofuran via oxyselenocyclization of 2-allylphenols. mdpi.comscilit.com
Transition Metal-Free Catalysis Employs organocatalysts, acids, or bases. nih.govAvoids heavy metal contamination, often lower cost. nih.govTfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates. nih.govfrontiersin.org
Chemoenzymatic Synthesis Combines a chemical reaction with an enzymatic step (e.g., resolution). researchgate.netAccess to enantiopure compounds, environmentally friendly. researchgate.netIron(III)-catalyzed cycloaddition followed by lipase-catalyzed enantioselective acylation. researchgate.net

Exploration of Novel Derivatization Pathways

Beyond the synthesis of the core structure, future research will heavily focus on novel ways to derivatize this compound to access new chemical entities with potentially unique properties. The hydroxyl group at the 2-position serves as a key handle for a variety of chemical transformations.

Future derivatization strategies are likely to include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach to introduce complexity. nih.gov Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of substituted 2,3-dihydrobenzofurans and could be adapted for the derivatization of pre-formed this compound. nih.govnih.govorganic-chemistry.org

Ring-Opening Reactions: The strained five-membered ring of this compound can be susceptible to ring-opening reactions under specific conditions. Exploring these pathways could lead to the synthesis of novel, highly functionalized phenolic compounds that are not easily accessible through other routes.

Rearrangement Reactions: Lewis acid-promoted rearrangements of 2,3-dihydrobenzofuran-3-ols have been shown to provide access to 2,3-dihydrobenzofuran-2-ones. arkat-usa.org Similar strategies could be investigated for this compound, potentially leading to new scaffolds through skeletal reorganization.

Click Chemistry: The introduction of azide (B81097) or alkyne functionalities onto the this compound scaffold would enable its participation in "click" reactions, facilitating the rapid assembly of more complex molecules and bioconjugates.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding of Structure-Reactivity Relationships

A thorough understanding of the three-dimensional structure, electronic properties, and reactivity of this compound is crucial for rational drug design and the development of new synthetic applications.

Future research will leverage advanced techniques to gain deeper insights:

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, will continue to be essential for unambiguous structure elucidation of new derivatives. In more complex systems, solid-state NMR and advanced relaxation studies can provide information on molecular dynamics and intermolecular interactions.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and stereochemistry. nih.gov Obtaining crystal structures of this compound and its derivatives complexed with biological targets can offer invaluable insights for structure-based drug design. nih.gov

Computational Chemistry (DFT): Density Functional Theory (DFT) is a powerful tool for investigating molecular properties. materialsciencejournal.org DFT calculations can be used to predict optimized geometries, analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity, and calculate spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) to aid in experimental characterization. materialsciencejournal.org These computational studies can rationalize observed reaction outcomes and predict the feasibility of new synthetic pathways. researchgate.net

Molecular Docking: For derivatives with potential biological activity, molecular docking simulations can predict the binding modes and affinities within the active sites of target proteins. nih.gov This computational screening can help prioritize compounds for synthesis and biological evaluation, accelerating the discovery process. nih.govnih.gov

Table 2: Application of Advanced Techniques to Study this compound

TechniqueInformation GainedRelevance to Future Research
Multi-dimensional NMR Detailed connectivity and spatial relationships of atoms.Unambiguous structure confirmation of novel derivatives.
X-ray Crystallography Precise 3D atomic coordinates, absolute stereochemistry. nih.govDefinitive structural proof; understanding of intermolecular interactions in the solid state.
Density Functional Theory (DFT) Optimized geometry, electronic structure, reactivity indices, predicted spectra. materialsciencejournal.orgRationalizing reaction mechanisms, predicting reactivity, aiding in spectral assignment.
Molecular Docking Putative binding modes and interactions with biological macromolecules. nih.govGuiding the design of new derivatives with enhanced biological activity. nih.gov

By integrating these emerging synthetic methods, novel derivatization strategies, and advanced analytical and computational tools, future research into this compound chemistry promises to unlock new scientific understanding and applications.

Q & A

Q. What are the common synthetic routes for 2,3-Dihydrobenzofuran-2-ol, and how can reaction conditions be optimized for yield and scalability?

  • Methodological Answer : Key methods include:
  • Oxidative coupling : Air as a terminal oxidant under room-temperature conditions, applicable to unprotected alkenyl phenols (yields >70%) .
  • Lewis acid-promoted rearrangements : For dihydrobenzofuranones, using TiCl₄ or BF₃·Et₂O to drive 4→6 rearrangements of intermediates (yields 50–85%) .
  • Multi-component cascade reactions : Hexafluoropropanol as a solvent with DDQ as an oxidant for stereoselective synthesis (yields ~80%) .
    Optimization involves adjusting solvent polarity, catalyst loading (e.g., 5–10 mol%), and oxidant stoichiometry. Scalability is enhanced by benign conditions (e.g., air instead of metal oxidants) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR for regiochemical confirmation (e.g., diastereotopic protons in fused rings) .
  • HPLC with chiral columns : To determine enantiomeric excess (>90% ee achievable via cross-metathesis) .
  • HRMS and IR : For molecular weight validation and functional group identification (e.g., carbonyl stretches in acetyl derivatives) .

Advanced Research Questions

Q. How can enantioselective synthesis of 2,3-Dihydrobenzofuran derivatives be achieved, and what analytical methods confirm stereochemical purity?

  • Methodological Answer :
  • Chiral catalysts : Ruthenium-based catalysts in olefin cross-metathesis/intramolecular oxo-Michael reactions yield enantiomerically enriched products (e.g., (S)-configured derivatives) .
  • X-ray crystallography : Absolute configuration determination for crystalline intermediates .
  • Dynamic kinetic resolution : For racemic substrates, use chiral auxiliaries or enzymes to bias ring-closing steps .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for 2,3-Dihydrobenzofuran derivatives targeting PPARα?

  • Methodological Answer :
  • Systematic SAR studies : Introduce substituents at C2/C3 to probe steric and electronic effects (e.g., carboxylic acids enhance PPARα binding) .
  • In vivo validation : Compare hypolipidemic activity in Syrian hamsters vs. beagle dogs to assess species-specific efficacy .
  • Data reconciliation : Use multivariate analysis to isolate confounding variables (e.g., metabolic stability vs. receptor affinity) .

Q. How do stereochemical variations in 2,3-Dihydrobenzofuran scaffolds influence bioactivity and metabolic stability?

  • Methodological Answer :
  • Diastereomer separation : Chiral HPLC to isolate enantiomers for in vitro assays (e.g., CYP450 metabolism studies) .
  • Pharmacophore modeling : Align stereochemical features (e.g., axial vs. equatorial substituents) with PPARα binding pockets .
  • Proteolytic stability assays : Compare half-lives of (R)- and (S)-isomers in liver microsomes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of 2,3-Dihydrobenzofuran derivatives?

  • Methodological Answer :
  • Replicate assays : Validate hypolipidemic activity in parallel models (e.g., Syrian hamsters and cell-based PPARα reporters) .
  • Control for impurities : Use HPLC-purified samples to exclude off-target effects from synthetic byproducts .
  • Meta-analysis : Compare datasets across studies to identify consensus trends (e.g., C2-substitution universally enhances potency) .

Comparative Table: Synthesis Methods for 2,3-Dihydrobenzofuran Derivatives

Method Conditions Yield Key Advantages Reference
Oxidative couplingAir, RT, no metal catalysts70–85%Scalable, eco-friendly
Lewis acid rearrangementsTiCl₄, CH₂Cl₂, 0°C to RT50–85%Access to dihydrobenzofuranones
Cross-metathesis/oxo-Michael reactionRu catalyst, toluene, 40°C60–75%Enantioselective
Hexafluoropropanol-mediated synthesisDDQ, HFIP, RT~80%Stereoselective, short reaction time

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.